Home > Products > Catalysts and Ligands P155 > Coproporphyrin I dihydrochloride
Coproporphyrin I dihydrochloride - 69477-27-6

Coproporphyrin I dihydrochloride

Catalog Number: EVT-264358
CAS Number: 69477-27-6
Molecular Formula: C36H40Cl2N4O8
Molecular Weight: 727.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, CP-I serves as a valuable tool for studying various biological processes and as a potential diagnostic biomarker. It is a byproduct of heme synthesis and its levels can reflect alterations in specific transporter activities, particularly the organic anion transporting polypeptides (OATPs), which are crucial for drug disposition and elimination. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Validation of CP-I as a surrogate biomarker for OATP activity: While promising, further research is necessary to fully validate the use of CP-I as a surrogate biomarker for OATP activity. [, ] Large-scale clinical studies comparing CP-I levels with established clinical probes and across diverse patient populations are crucial to establish its reliability and clinical utility.

Overview

Coproporphyrin I dihydrochloride is a synthetic compound that serves as a significant biomarker for the activity of organic anion-transporting polypeptides, particularly OATP1B1 and OATP1B3. It is a type of porphyrin metabolite derived from heme synthesis, playing a crucial role in various biological processes. This compound has garnered attention in pharmacology and toxicology due to its utility in assessing drug interactions and transporter activity.

Source and Classification

Coproporphyrin I dihydrochloride is classified under porphyrins, which are cyclic compounds essential for various biological functions, including oxygen transport and electron transfer. The compound is synthesized from uroporphyrin I through partial decarboxylation, leading to the formation of coproporphyrin I. It is often used in clinical settings as a biomarker to predict the inhibition of drug transporters, facilitating the evaluation of potential drug-drug interactions.

Synthesis Analysis

Methods

The synthesis of coproporphyrin I typically involves several steps:

  1. Decarboxylation: Uroporphyrin I, an octacarboxylic acid, undergoes partial decarboxylation to form coproporphyrin I. This reaction can be catalyzed by heat or specific reagents that facilitate the removal of carboxyl groups.
  2. Purification: The resulting coproporphyrin I is purified using liquid chromatography techniques to ensure high purity levels necessary for analytical applications.
  3. Formation of Dihydrochloride Salt: The purified coproporphyrin I can be converted into its dihydrochloride form by reacting it with hydrochloric acid, enhancing its solubility and stability for laboratory use.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized product.

Molecular Structure Analysis

Structure

Coproporphyrin I has a complex cyclic structure characterized by four pyrrole rings linked by methine bridges. The molecular formula is C₃₆H₃₈N₄O₈, and its systematic name is 2,3-bis(2-carboxyethyl)-8-(2-carboxyethyl)-5-(carboxymethyl)-6-(carboxymethyl)-7-(carboxymethyl)-4-methyl-1,4-dihydroporphyrin.

Data

  • Molecular Weight: 655.13 g/mol
  • Melting Point: Approximately 200°C (decomposes)
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; less soluble in water.
Chemical Reactions Analysis

Reactions

Coproporphyrin I can participate in various chemical reactions, including:

  1. Metal Coordination: It can chelate metal ions such as zinc or iron, forming metalloporphyrins which are crucial for biological functions.
  2. Oxidation Reactions: Coproporphyrin I can undergo oxidation to form more complex porphyrins or derivatives that may have different biological activities.

Technical Details

The reactivity of coproporphyrin I is influenced by its structure and the presence of functional groups that can engage in coordination chemistry or redox reactions.

Mechanism of Action

The primary mechanism of action for coproporphyrin I involves its role as a substrate for organic anion transporters. It is taken up by liver cells through OATP1B1 and OATP1B3 transporters, where it can influence the pharmacokinetics of co-administered drugs by competing for transporter binding sites. This property makes it a valuable endogenous biomarker for assessing drug-drug interactions.

Process Data

Studies have shown that elevated levels of coproporphyrin I in plasma correlate with reduced activity of these transporters, indicating potential drug interactions that could impact therapeutic efficacy or safety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark purple crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 7.
  • Reactivity: Sensitive to light; should be stored in dark conditions to prevent degradation.

Relevant analyses include stability assessments under various conditions (e.g., temperature fluctuations, light exposure) to ensure reliability in experimental settings .

Applications

Coproporphyrin I dihydrochloride has several scientific applications:

  1. Biomarker Studies: Used extensively as an endogenous biomarker for evaluating OATP transporter activity and predicting drug-drug interactions.
  2. Pharmacokinetic Research: Assists in understanding the pharmacokinetics of drugs that are substrates for OATP transporters.
  3. Toxicology Assessments: Helps assess the impact of drugs on liver function by monitoring changes in coproporphyrin levels.
Endogenous Biomarker Utility in Hepatic Transporter Inhibition Studies

Role as a Surrogate Marker for OATP1B1/1B3 Functional Assessment

Coproporphyrin I dihydrochloride (CP-I) is an endogenous heme biosynthesis metabolite validated as a selective substrate for hepatic uptake transporters OATP1B1 and OATP1B3. Its utility stems from its pharmacokinetic dependence on these transporters: CP-I is taken up from blood into hepatocytes primarily via OATP1B1/1B3 and excreted into bile via MRP2. Inhibition of OATP1B transporters reduces hepatic uptake, leading to elevated plasma CP-I concentrations. Clinical studies demonstrate that CP-I plasma AUC ratios (inhibitor vs. baseline) correlate strongly with statin exposure changes (R² = 0.65–0.89), supporting its role as a surrogate for OATP1B-mediated drug-drug interactions (DDIs) [1] [4].

Genetic evidence further validates CP-I’s specificity. Patients with Rotor syndrome (dual deficiency of OATP1B1/1B3) exhibit 5–10-fold higher plasma CP-I levels than healthy subjects, mirroring the effect of pharmacological inhibition. Preclinical studies in Oatp1b2-knockout rodents confirm analogous CP-I accumulation, reinforcing transporter dependency [4] [7]. Regulatory agencies now recognize CP-I monitoring as an alternative to dedicated DDI studies for OATP1B inhibition risk assessment.

Table 1: Key Properties of CP-I as an OATP1B Biomarker

PropertyCP-I CharacteristicsValidation Approach
Transport SpecificitySubstrate of OATP1B1 > OATP1B3; minor MRP2 involvementVesicle assays, genetic knockout models
Sensitivity to InhibitionAUC ratio ↑ 1.5–4.0-fold with potent inhibitors (e.g., rifampicin)Clinical DDI studies with probe drugs
Baseline StabilityLow circadian variability; unaffected by ethnicityPhase I trials in healthy volunteers
Correlation with StatinsLinear correlation with pravastatin/rosuvastatin exposureMultivariate regression analysis

Comparative Sensitivity of Coproporphyrin I vs. Coproporphyrin III in Predicting Transporter-Mediated DDIs

While both CP-I and CP-III are heme-derived porphyrins, CP-I demonstrates superior sensitivity and specificity for detecting OATP1B inhibition. In a clinical study with glecaprevir/pibrentasvir (OATP1B inhibitors), CP-I plasma AUC0–16h increased proportionally with glecaprevir exposure (R² = 0.65, p < 0.001), whereas CP-III showed only weak correlation at Cmax and no AUC correlation [1]. Mechanistic differences underpin this divergence:

  • Transport Selectivity: CP-I relies predominantly on OATP1B1-mediated hepatic uptake, while CP-III undergoes additional renal secretion and OATP2B1 transport, diluting its response to hepatic OATP1B inhibition [4] [7].
  • Elimination Pathways: CP-I is cleared hepatically (85%), whereas CP-III has significant renal elimination (up to 40%). This renders CP-III susceptible to confounding by renal impairment or MRP2 polymorphisms [2] [6].
  • Analytical Robustness: CP-I exhibits lower interindividual variability in baseline plasma concentrations (25% vs. 45% for CP-III), enhancing its reliability for DDI assessment [3] [6].

Table 2: Comparative Analysis of CP-I and CP-III as OATP1B Biomarkers

ParameterCP-ICP-IIIClinical Implication
Primary TransporterOATP1B1 (high affinity)OATP1B1/OATP2B1 (moderate affinity)CP-I more specific for hepatic OATP1B1 inhibition
Hepatic Clearance85%60%CP-III confounded by renal function
Response to RifampicinAUC ratio: 3.5–4.0×AUC ratio: 2.0–2.5×CP-I detects weaker inhibitors
Impact of CKD↑ 31% baseline in severe CKD↑ 20% baseline in severe CKDCP-I better reflects OATP1B dysfunction in CKD

Mechanistic Insights into Circadian Variability and Genetic Polymorphism Effects on Biomarker Reliability

CP-I’s reliability as a biomarker hinges on its stability against physiological and genetic variables:

  • Circadian Rhythm: Unlike bilirubin or bile acids, CP-I plasma concentrations show negligible diurnal fluctuations (< 15% coefficient of variation). A clinical study of ensitrelvir recorded stable CP-I levels over 24 hours without drug intervention (mean variation: 0.26–0.35 ng/mL), enabling single-timepoint sampling in DDI studies [3] [4].
  • Genetic Polymorphisms: The OATP1B1 c.521T>C (p.V174A) allele reduces CP-I uptake by 30%, elevating baseline plasma levels by 1.4-fold. However, this effect is consistent across individuals, allowing stratification by genotype during clinical analysis [3] [6].
  • Disease States: Chronic kidney disease (CKD) reduces OATP1B1 activity and CP-I renal clearance, amplifying its baseline by 31% in moderate-severe CKD. Physiologically-based pharmacokinetic (PBPK) modeling attributes this to:
  • 29–39% decrease in hepatic OATP1B1 CLactive
  • 27% reduction in CP-I synthesis (ksyn)These factors increase CP-I’s sensitivity to inhibitors (e.g., rifampicin AUC ratio ↑ 56% in CKD) [2] [7].

Table 3: Impact of Covariates on CP-I Pharmacokinetics

CovariateEffect on CP-I PKMagnitude of ChangeBiomarker Utility Consideration
OATP1B1 c.521T>C↓ Hepatic uptake; ↑ baseline plasma1.4-fold ↑Genotype stratification in trials
CKD (eGFR < 30 mL/min)↓ Renal CL; ↓ OATP1B activity1.31-fold ↑ baselineHigher DDI sensitivity; adjust CKD thresholds
MRP2 Dysfunction↓ Biliary excretion; ↑ plasma half-life2.0-fold ↑ (TR⁻ rats)Confounds OATP1B inhibition data
Hepatic ImpairmentVariable synthesis and clearanceCase-dependentLimited utility in severe liver disease

Validation in First-in-Human Studies for Early OATP1B Inhibitory Potential Evaluation

Integrating CP-I monitoring into first-in-human (FIH) trials enables early de-risking of OATP1B-mediated DDIs without probe substrates. Key implementation strategies include:

  • Placebo-Controlled Designs: Measuring CP-I changes in active vs. placebo groups minimizes confounding from physiological variability. In a FIH study of ensitrelvir, CP-I levels normalized to pre-dose values showed no increase after single doses (375–1000 mg), accurately predicting no clinically relevant OATP1B inhibition [3].
  • Decision Trees: An R-value > 3 from static DDI models (incorporating [I]/IC50) correlates with CP-I AUC ratios > 1.25, providing a go/no-go threshold for dedicated DDI studies [1] [5].
  • PBPK Integration: CP-I data from FIH studies refine in vitro-in vivo extrapolation (IVIVE). For example, monkey CP-I kinetics after cyclic peptide administration informed a semi-mechanistic model predicting human OATP1B inhibition risk [5].

Table 4: CP-I Application in Early Clinical Development

Study PhaseApplicationOutcomeAdvantage Over Traditional DDI Studies
SAD/MAD FIHCP-I monitoring in placebo cohortIdentified negligible OATP1B inhibition by ensitrelvirEliminates need for probe drugs in healthy volunteers
Proof-of-ConceptCorrelation with perpetrator CmaxPredicted statin DDI risk for glecaprevirAccelerates candidate selection
PBPK ModelingIVIVE of CP-I AUC ratiosValidated R > 3 cutoff for clinical relevanceReduces false-positive DDI predictions

Properties

CAS Number

69477-27-6

Product Name

Coproporphyrin I dihydrochloride

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C36H40Cl2N4O8

Molecular Weight

727.6 g/mol

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H

InChI Key

XROPZSRTTZKNQB-ARSPAUKVSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

CPI; CP I; CP-I; Coproporphyrin I dihydrochloride

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.